molecular formula C15H14N4O3 B2944856 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate CAS No. 860611-11-6

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate

Cat. No.: B2944856
CAS No.: 860611-11-6
M. Wt: 298.302
InChI Key: UERQENKOHQASIX-UHFFFAOYSA-N
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Description

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 5-methyl group, a 7-oxo moiety, and an ethyl benzenecarboxylate ester substituent at the 6-position of the pyrimidine ring.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-10-12(13(20)19-15(18-10)16-9-17-19)7-8-22-14(21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQENKOHQASIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate typically involves a multi-step reaction process. One common method includes the reaction of 5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl with ethyl benzenecarboxylate under specific conditions such as heating and the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate may be used to study biological processes or as a tool in molecular biology experiments.

Medicine

In medicine, this compound has shown potential as a therapeutic agent. It may be used in the development of new drugs for treating various diseases due to its biological activity.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit significant pharmacological and chemical diversity based on substituent variations. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Key Features Biological/Chemical Relevance Reference
Target Compound :
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate
- 5-Methyl
- 7-Oxo
- 6-(2-benzenecarboxylate ethyl)
- Aromatic ester enhances lipophilicity.
- Potential for π-π stacking due to benzene ring.
Not explicitly reported, but analogs show enzyme inhibition (e.g., CoaD) .
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-thiophenecarboxylate - 5-Methyl
- 7-Oxo
- 6-(2-thiophenecarboxylate ethyl)
- Thiophene introduces sulfur-based electronic effects.
- Molecular formula: C₁₃H₁₂N₄O₃S.
Used in structural studies; sulfur may influence binding interactions.
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 4-Chlorobenzyloxy
- 2-Fluorobenzylsulfanyl
- Halogenated groups increase electronegativity.
- Sulfanyl group enhances reactivity.
Likely optimized for receptor binding (e.g., kinase inhibition).
Ethyl 2-(diallylamino)-4,7-dihydro-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12m) - 2-Diallylamino
- 6-Carboxylate
- Diallylamino adds hydrophobicity and steric bulk.
- Molecular formula: C₁₄H₁₉N₅O₃.
Investigated as CB2 cannabinoid receptor ligands .
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate - Chloromethyl
- 2-Chlorophenyl
- Methylsulfanyl
- Chlorine atoms enhance membrane permeability.
- Tetrahydro core improves metabolic stability.
Studied for antibacterial activity .

Key Comparative Insights :

Halogenated derivatives (e.g., chlorine/fluorine) in exhibit higher electronegativity, favoring target binding but reducing solubility.

Synthetic Pathways: The target compound’s synthesis likely follows a route similar to ’s procedure, where aminotriazole derivatives react with ester-forming agents under reflux . Regioselective synthesis methods (as in ) may also apply to control substitution patterns .

Crystallographic and Structural Data: Analogous compounds (e.g., –16) form monoclinic crystal systems (space group P21/n) with intermolecular hydrogen bonding, suggesting the target compound may exhibit similar stability and packing behavior .

Research Findings and Implications

  • Physicochemical Properties : The benzene carboxylate group in the target compound likely confers higher thermal stability compared to aliphatic esters, as seen in thiophene analogs .
  • Unanswered Questions : Specific biological activity data, metabolic stability, and toxicity profiles for the target compound remain uncharacterized in the provided evidence.

Biological Activity

The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate is a derivative of the triazolopyrimidine class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 300.32 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The compound can be synthesized via a multicomponent reaction involving triazole derivatives and carboxylic acids. The one-pot synthesis method has been noted for its efficiency and yield in producing various triazolopyrimidine derivatives .

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antitumor activity. For instance, compounds similar to the one discussed showed promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-231~20.00

These results indicate that the synthesized compounds could be more potent than standard treatments like Cisplatin.

The mechanism through which these compounds exert their antitumor effects is under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit cell proliferation. Further research is required to elucidate the specific pathways involved .

Other Biological Activities

In addition to antitumor properties, triazolopyrimidine derivatives have shown:

  • Antibacterial Activity : Some derivatives demonstrated effectiveness against various bacterial strains .
  • Antitubercular Activity : In vitro tests indicated potential against Mycobacterium tuberculosis .
  • COX Inhibition : Certain compounds exhibited selective inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory properties .

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    A study evaluated the efficacy of several triazolopyrimidine derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent compounds displayed significantly lower IC50 values compared to Cisplatin, indicating their potential as alternative therapeutic agents .
  • Antibacterial Studies :
    Another investigation focused on the antibacterial properties of synthesized triazolopyrimidines. Compounds were tested against common pathogenic bacteria, showing promising results that warrant further exploration for potential clinical applications .

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